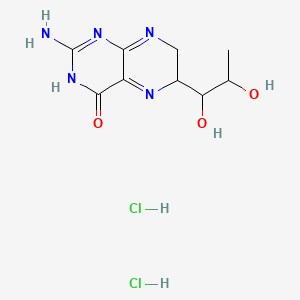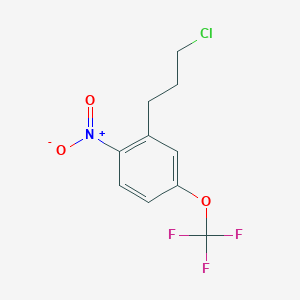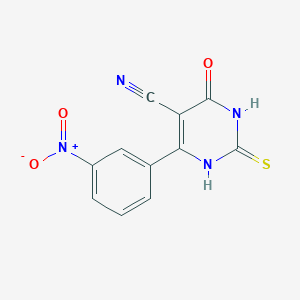
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride is a chemical compound with the molecular formula C9H13N5O3. It is a derivative of pteridine, a heterocyclic compound that plays a crucial role in various biological processes. This compound is known for its involvement in the synthesis of tetrahydrobiopterin, a cofactor for several important enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,5-triaminopyrimidine and glyceraldehyde.
Reaction Conditions: The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst.
Intermediate Formation: The intermediate compound formed is then subjected to cyclization to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.
Optimization of Reaction Conditions: Industrial processes often involve the optimization of temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its tetrahydropterin form.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various pterin derivatives, which have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases.
Biology: The compound is studied for its role in the biosynthesis of neurotransmitters such as serotonin and dopamine.
Medicine: It has potential therapeutic applications in the treatment of diseases related to tetrahydrobiopterin deficiency.
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents.
Wirkmechanismus
The mechanism of action of 2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one involves its role as a cofactor in enzymatic reactions. It binds to enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, facilitating the conversion of amino acids into neurotransmitters. The compound’s molecular targets include these hydroxylase enzymes, and its pathways involve the biosynthesis of neurotransmitters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrobiopterin: A closely related compound with similar biological functions.
6-methyl-5,6,7,8-tetrahydropterin: Another derivative with chaperone activity.
Folic Acid: Although structurally different, it shares some functional similarities in enzymatic reactions.
Uniqueness
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one is unique due to its specific role in the biosynthesis of tetrahydrobiopterin and its involvement in the hydroxylation of aromatic amino acids. Its ability to act as a pharmacological chaperone for mutant enzymes further distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15Cl2N5O3 |
|---|---|
Molekulargewicht |
312.15 g/mol |
IUPAC-Name |
2-amino-6-(1,2-dihydroxypropyl)-6,7-dihydro-3H-pteridin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H13N5O3.2ClH/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;;/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17);2*1H |
InChI-Schlüssel |
JDOSQWKCDUWFDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(2,2-Dicyanoethenyl)amino]benzenesulfonamide](/img/structure/B14053895.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)



